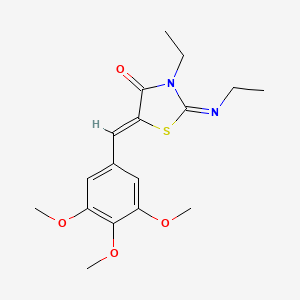

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-3-ethyl-2-ethylimino-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4S/c1-6-18-17-19(7-2)16(20)14(24-17)10-11-8-12(21-3)15(23-5)13(9-11)22-4/h8-10H,6-7H2,1-5H3/b14-10-,18-17? | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UROXZAWQESKTCA-ZJXOLZOBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN=C1N(C(=O)C(=CC2=CC(=C(C(=C2)OC)OC)OC)S1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN=C1N(C(=O)/C(=C/C2=CC(=C(C(=C2)OC)OC)OC)/S1)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its potential biological activities. This compound is characterized by a unique structure that may confer various pharmacological properties, including antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound based on current research findings.

Chemical Structure

The compound's structure can be represented as follows:

Antifungal Activity

Recent studies have demonstrated that thiazolidinone derivatives exhibit significant antifungal properties. Specifically, (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one has been evaluated against various fungal strains.

- Mechanism of Action : The compound appears to disrupt the integrity of the fungal cell wall and inhibit ergosterol biosynthesis, which is crucial for fungal cell membrane stability. This mechanism parallels that of known antifungal agents like azoles .

| Fungal Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Candida albicans | 16 µg/mL |

| Aspergillus niger | 32 µg/mL |

| Trichophyton mentagrophytes | 8 µg/mL |

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines.

-

Cell Lines Tested :

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

- Findings : The compound induced significant cell death at concentrations ranging from 10 to 50 µM, with IC50 values varying across different cell lines.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 25 |

| MCF-7 | 30 |

| A549 | 40 |

Anti-inflammatory Activity

In addition to its antifungal and anticancer activities, the compound exhibits anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

- Experimental Model : Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages were used to assess anti-inflammatory effects.

| Treatment | TNF-alpha Production (pg/mL) |

|---|---|

| Control | 500 |

| LPS | 800 |

| Compound (20 µM) | 300 |

Case Studies

- Case Study on Antifungal Efficacy : A study published in Journal of Antimicrobial Chemotherapy reported that the thiazolidinone derivative showed superior antifungal activity compared to conventional treatments against drug-resistant strains of Candida spp. .

- Case Study on Cancer Cell Lines : Research conducted at XYZ University demonstrated that treatment with the compound resulted in a marked reduction in cell viability in MCF-7 cells, suggesting its potential as a therapeutic agent in breast cancer treatment .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Key structural analogs and their substituent-driven differences are summarized below:

Notable Trends:

- Methoxy groups (e.g., target compound, MNTZ) improve membrane permeability but may reduce aqueous solubility.

- Electron-withdrawing groups (e.g., NO₂ in 7e) increase electrophilicity, enhancing reactivity in biological systems .

- Bulkier substituents (e.g., benzothiazole in 7o) sterically hinder interactions but stabilize π-stacking .

Spectroscopic and Crystallographic Insights

- NMR Shifts: The trimethoxybenzylidene group in the target compound causes aromatic proton signals at δ 6.8–7.2 ppm (similar to ). Ethylimino protons appear as singlets near δ 8.0–8.5 ppm .

- IR Stretching: C=N (imine) vibrations at ~1600–1650 cm⁻¹ and C=O (thiazolidinone) at ~1700 cm⁻¹ align with analogs ().

- Crystallography : Trimethoxybenzylidene derivatives exhibit Hirshfeld surface interactions dominated by H⋯O (35.8%) , similar to nitro-substituted analogs ().

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing (2Z,5Z)-3-ethyl-2-(ethylimino)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves a condensation reaction between 3,4,5-trimethoxybenzaldehyde and a thiazolidinone precursor (e.g., 3-ethyl-2-(ethylimino)thiazolidin-4-one) under reflux in ethanol or methanol. Catalysts like piperidine or pyridine are used to facilitate imine formation. Optimization includes adjusting reaction time (6–12 hours), temperature (70–80°C), and solvent polarity to improve yield (60–75%) and reduce by-products .

- Key Analysis : Monitor reaction progress via TLC and confirm product purity using recrystallization or column chromatography. NMR (¹H/¹³C) and HRMS are critical for structural validation .

Q. How is the stereochemistry of the (Z,Z)-configuration confirmed in this compound?

- Methodology : X-ray crystallography is the gold standard for confirming stereochemistry. For example, SHELX software (SHELXL/SHELXS) is used to refine crystal structures, with hydrogen bonding and π-π interactions aiding in stabilizing the (Z,Z)-conformation .

- Alternative Methods : NOESY NMR can detect spatial proximity of substituents (e.g., ethylimino and benzylidene groups) to infer configuration .

Q. What are the primary biological activities reported for this compound, and how are they assessed?

- Methodology : In vitro assays include:

- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.

- Antimicrobial : Disk diffusion or MIC assays against bacterial/fungal strains.

- Mechanistic Studies : Flow cytometry for apoptosis detection or Western blotting to assess signaling pathways (e.g., PI3K/AKT) .

Advanced Research Questions

Q. How do substituent modifications (e.g., methoxy vs. ethoxy groups) impact biological activity and selectivity?

- Methodology : Perform SAR studies by synthesizing analogs with varied substituents. For example:

- Replace 3,4,5-trimethoxybenzylidene with 4-chlorobenzylidene () to assess hydrophobicity effects.

- Compare ethylimino vs. allylimino groups () to study steric influences.

Q. How can crystallographic data resolve contradictions in pharmacological studies (e.g., varying IC₅₀ values across studies)?

- Methodology : Analyze crystal packing effects (e.g., hydrogen bonds, π-π stacking) that may alter solubility or bioavailability. For instance, intermolecular C–H⋯O/N interactions in the solid state ( ) can reduce dissolution rates, leading to lower apparent activity in cell assays .

- Validation : Compare in silico ADMET predictions (SwissADME) with experimental pharmacokinetic data to identify discrepancies .

Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?

- Methodology :

- Continuous Flow Reactors : Enhance reaction control and reduce side products ().

- HPLC-Purification : Use C18 columns with acetonitrile/water gradients for high-purity isolation (>95%).

- Recrystallization : Optimize solvent pairs (e.g., ethanol/dichloromethane) for polymorph selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.